molecular formula C10H8ClNO3 B13458597 Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate CAS No. 1823370-60-0

Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate

Cat. No.: B13458597
CAS No.: 1823370-60-0
M. Wt: 225.63 g/mol
InChI Key: HYKMAAZYSUWDHF-UHFFFAOYSA-N
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Description

Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that contains both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with ethyl furoate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Substitution Reactions: Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

    Oxidation Reactions: The furan ring in the compound can be oxidized to form furan-2,3-dione derivatives under the influence of oxidizing agents like potassium permanganate.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of ethyl 5-aminofuro[2,3-c]pyridine-2-carboxylate.

    Oxidation: Formation of ethyl 5-chlorofuro[2,3-c]pyridine-2,3-dione.

    Reduction: Formation of ethyl 5-chloropiperidine-2-carboxylate.

Scientific Research Applications

Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.

    Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

    Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate: Chlorine atom positioned at the 4th position instead of the 5th.

    Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: Contains a pyrrole ring instead of a furan ring.

Uniqueness: Ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate is unique due to the specific positioning of the chlorine atom and the presence of both furan and pyridine rings. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

1823370-60-0

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-2-14-10(13)7-3-6-4-9(11)12-5-8(6)15-7/h3-5H,2H2,1H3

InChI Key

HYKMAAZYSUWDHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2O1)Cl

Origin of Product

United States

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